molecular formula C14H19N3 B14275980 benzene-1,3-dicarbonitrile;N,N-diethylethanamine CAS No. 140476-45-5

benzene-1,3-dicarbonitrile;N,N-diethylethanamine

Cat. No.: B14275980
CAS No.: 140476-45-5
M. Wt: 229.32 g/mol
InChI Key: HIASBEFNVYJTFB-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarbonitrile;N,N-diethylethanamine:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene-1,3-dicarbonitrile can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction: The nitrile groups in benzene-1,3-dicarbonitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Both benzene-1,3-dicarbonitrile and N,N-diethylethanamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), ethyl halides

Major Products:

Scientific Research Applications

Chemistry: Benzene-1,3-dicarbonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers. N,N-diethylethanamine is used as a base in various organic reactions and as a precursor for the synthesis of other amines .

Biology: In biological research, benzene-1,3-dicarbonitrile derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. N,N-diethylethanamine is used in the synthesis of biologically active compounds, including pharmaceuticals .

Medicine: Benzene-1,3-dicarbonitrile derivatives have been investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. N,N-diethylethanamine is used in the formulation of certain medications and as an intermediate in drug synthesis .

Industry: In the industrial sector, benzene-1,3-dicarbonitrile is used in the production of high-performance polymers and resins. N,N-diethylethanamine is used as a catalyst and stabilizer in various industrial processes .

Mechanism of Action

The mechanism of action of benzene-1,3-dicarbonitrile and N,N-diethylethanamine depends on their specific applicationsN,N-diethylethanamine, as a base, can participate in proton transfer reactions and stabilize intermediates in chemical reactions .

Comparison with Similar Compounds

Uniqueness: Benzene-1,3-dicarbonitrile;N,N-diethylethanamine is unique due to the specific positioning of the cyano groups on the benzene ring and the presence of ethyl groups on the amine. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

140476-45-5

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

benzene-1,3-dicarbonitrile;N,N-diethylethanamine

InChI

InChI=1S/C8H4N2.C6H15N/c9-5-7-2-1-3-8(4-7)6-10;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3

InChI Key

HIASBEFNVYJTFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC(=C1)C#N)C#N

Origin of Product

United States

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